2-Bromo-5-chlorobenzoic acid
Overview
Description
2-Bromo-5-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known to affect the respiratory system, eyes, and skin .
Mode of Action
It is known to be used in the synthesis of other compounds , suggesting it may interact with its targets through chemical reactions that modify the target molecules.
Biochemical Pathways
It is known to be used in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting it may be involved in the formation of carbon-carbon bonds in organic compounds.
Result of Action
Given its known effects on the respiratory system, eyes, and skin , it may cause changes at the cellular level in these tissues.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chlorobenzoic acid can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling this compound, suggesting that its action and stability may be affected by the presence or absence of air . Additionally, it is recommended to avoid dust formation, indicating that the compound’s physical state may influence its action .
Preparation Methods
The synthesis of 2-Bromo-5-chlorobenzoic acid can be achieved through several methods:
Bromination of 2-Chlorobenzoic Acid: This method involves the bromination of 2-chlorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
From 2-Chlorobenzonitrile: Another method involves the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to produce this compound.
Industrial Production: Industrially, the compound can be synthesized by protecting group chemistry, involving chlorination, acylation, cyclization, bromination, and hydrolysis steps.
Chemical Reactions Analysis
2-Bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Dehalogenation Reactions: It can undergo electroinduced dehalogenation reactions, particularly in the presence of Ag/Cu electrodes.
Bromination and Chlorination: The compound can be further brominated or chlorinated under specific conditions to form more complex derivatives.
Scientific Research Applications
2-Bromo-5-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Pharmaceuticals: The compound is an important intermediate in the synthesis of antidiabetic drugs like dapagliflozin.
Material Science: It is used in the preparation of materials with specific electronic properties.
Comparison with Similar Compounds
2-Bromo-5-chlorobenzoic acid can be compared with other halogenated benzoic acids:
4-Bromo-2-chlorobenzoic acid: Similar in structure but with different substitution positions, leading to different reactivity and applications.
5-Bromo-2-chlorobenzoic acid: Another isomer with similar properties but different reactivity due to the position of the halogen atoms.
2-Bromo-5-iodopyridine: A related compound with iodine instead of chlorine, used in different synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-bromo-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCPJQQJBAQSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176133 | |
Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21739-93-5 | |
Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21739-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-5-chlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78CLH7Z88F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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